molecular formula C11H9ClN2O2 B15052675 Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

Cat. No.: B15052675
M. Wt: 236.65 g/mol
InChI Key: ZKWJBDDZRDXUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of a chlorine atom and an ethyl ester group further defines its chemical structure. Naphthyridines, including this compound, are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free reactions can enhance the efficiency and eco-friendliness of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-chloro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial properties may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Ethyl 8-chloro-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

  • Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate
  • 1,5-Naphthyridine derivatives
  • 1,6-Naphthyridine derivatives

These compounds share similar structural features but differ in their substitution patterns and biological activities. This compound is unique due to its specific chlorine and ethyl ester substitutions, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

ethyl 8-chloro-1,7-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-5-7-3-4-13-10(12)9(7)14-6-8/h3-6H,2H2,1H3

InChI Key

ZKWJBDDZRDXUBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CN=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.